REACTION_CXSMILES
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[C:1]([NH:9][NH2:10])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CN1CCCC1=O.[CH3:18][C:19]1[C:27]([CH3:28])=[CH:26][CH:25]=[CH:24][C:20]=1[C:21](Cl)=[O:22]>O>[CH3:18][C:19]1[C:27]([CH3:28])=[CH:26][CH:25]=[CH:24][C:20]=1[C:21]([NH:10][NH:9][C:1](=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[O:22]
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Name
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|
Quantity
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9.4 g
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Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)(=O)NN
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Name
|
|
Quantity
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50 mL
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Type
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reactant
|
Smiles
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CN1C(CCC1)=O
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Name
|
|
Quantity
|
13 g
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Type
|
reactant
|
Smiles
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CC1=C(C(=O)Cl)C=CC=C1C
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Name
|
|
Quantity
|
10 mL
|
Type
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reactant
|
Smiles
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CN1C(CCC1)=O
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Name
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|
Quantity
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500 mL
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Type
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solvent
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Smiles
|
O
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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while being cooled with ice
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Type
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CUSTOM
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Details
|
After reaction for the predetermined time
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Type
|
CUSTOM
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Details
|
was precipitated
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Type
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WASH
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Details
|
The precipitated solid was washed
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Type
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CUSTOM
|
Details
|
was obtained in a yield of 91%
|
Type
|
CUSTOM
|
Details
|
A synthesis scheme of Step 1
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
CC1=C(C(=O)NNC(C2=CC=CC=C2)=O)C=CC=C1C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |